N-methyl-5,7-dinitroquinolin-8-amine
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Overview
Description
N-methyl-5,7-dinitroquinolin-8-amine is a nitrogen-containing heterocyclic compound with significant importance in various fields of chemistry and industry. This compound is characterized by the presence of a quinoline ring substituted with nitro groups at positions 5 and 7, and a methyl group at the nitrogen atom. The unique structure of this compound makes it a valuable scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5,7-dinitroquinolin-8-amine typically involves the nitration of quinoline derivatives followed by methylation. One common method involves the nitration of 8-aminoquinoline using a mixture of nitric acid and sulfuric acid to introduce nitro groups at the 5 and 7 positions. The resulting 5,7-dinitro-8-aminoquinoline is then subjected to N-methylation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and methylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and the use of eco-friendly reagents, can further improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-methyl-5,7-dinitroquinolin-8-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide or other strong bases for nucleophilic substitution.
Oxidation: Potassium permanganate or chromium trioxide for oxidation reactions.
Major Products Formed
Reduction: 5,7-diaminoquinolin-8-amine.
Substitution: Various substituted quinoline derivatives.
Oxidation: N-methyl-5,7-dinitroquinolin-8-one.
Scientific Research Applications
N-methyl-5,7-dinitroquinolin-8-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-methyl-5,7-dinitroquinolin-8-amine involves its interaction with various molecular targets and pathways. The nitro groups can undergo redox reactions, generating reactive intermediates that can interact with cellular components. Additionally, the quinoline ring can intercalate with DNA, leading to potential anticancer activity . The compound’s ability to form coordination complexes with metal ions also contributes to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
N-methyl-5-nitroquinolin-6-amine: Similar structure but with a single nitro group at position 5.
8-aminoquinoline: Lacks the nitro and methyl groups, serving as a precursor for various derivatives.
5,7-dinitroquinoline: Lacks the amino and methyl groups, used in different chemical applications.
Uniqueness
N-methyl-5,7-dinitroquinolin-8-amine is unique due to the presence of both nitro groups and a methylated nitrogen atom, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in research and industry, making it a valuable compound for various scientific endeavors .
Properties
CAS No. |
33497-92-6 |
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Molecular Formula |
C10H8N4O4 |
Molecular Weight |
248.19 g/mol |
IUPAC Name |
N-methyl-5,7-dinitroquinolin-8-amine |
InChI |
InChI=1S/C10H8N4O4/c1-11-10-8(14(17)18)5-7(13(15)16)6-3-2-4-12-9(6)10/h2-5,11H,1H3 |
InChI Key |
MORYNZKYPVSMCF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C2=C1N=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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